Cepharanone B

Description

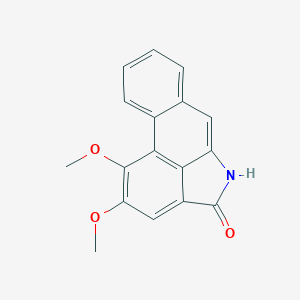

Structure

3D Structure

Properties

IUPAC Name |

14,15-dimethoxy-10-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(16),2,4,6,8,12,14-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-20-13-8-11-14-12(18-17(11)19)7-9-5-3-4-6-10(9)15(14)16(13)21-2/h3-8H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQIYHDLBZXUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C3C(=C1)C(=O)NC3=CC4=CC=CC=C42)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968750 | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53948-09-7 | |

| Record name | Cepharanone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53948-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristololactam bii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053948097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethoxydibenzo[cd,f]indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cepharanone B: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanone B, also known as Cepharadione B, is a naturally occurring dioxoaporphine alkaloid that has garnered interest within the scientific community for its notable biological activities, including tyrosinase inhibition and cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the discovery, detailed isolation methodologies, and current understanding of the biological activities and mechanism of action of Cepharanone B. The information is presented to support further research and development efforts in the fields of natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Occurrence

Cepharanone B was first discovered as a constituent of the plant Stephania cepharantha Hayata, a species belonging to the Menispermaceae family. It has also been subsequently isolated from Houttuynia cordata. These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents and pharmacological properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅NO₄ | [ChemFaces] |

| Molecular Weight | 321.33 g/mol | [ChemFaces] |

| Appearance | Powder | [ChemFaces] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [ChemFaces] |

Biological Activity

Cepharanone B has demonstrated a range of biological activities, with its cytotoxic and enzyme inhibitory properties being the most prominent.

Cytotoxicity against Human Cancer Cell Lines

Bioactivity-guided fractionation studies have revealed that Cepharanone B exhibits significant cytotoxic effects against a panel of human tumor cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A-549 | Lung Carcinoma | Data not specified | [ChemFaces] |

| SK-OV-3 | Ovarian Cancer | Data not specified | [ChemFaces] |

| SK-MEL-2 | Melanoma | Data not specified | [ChemFaces] |

| XF-498 | CNS Cancer | Data not specified | [ChemFaces] |

| HCT-15 | Colon Cancer | Data not specified | [ChemFaces] |

Enzyme Inhibition

Cepharanone B has been identified as a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.

| Enzyme | IC₅₀ (µM) | Reference |

| Tyrosinase | 170 | [ChemFaces] |

Experimental Protocols

General Isolation of Cepharanone B from Plant Material

The isolation of Cepharanone B from its natural sources, such as Stephania cepharantha or Houttuynia cordata, typically involves a multi-step process commencing with extraction followed by chromatographic separation. The following is a generalized protocol based on methods for isolating alkaloids from plant materials.

4.1.1. Extraction of Crude Alkaloids

-

Plant Material Preparation: The dried and powdered plant material (e.g., roots of Stephania cepharantha) is subjected to extraction.

-

Solvent Extraction: A common method is maceration or Soxhlet extraction with a suitable organic solvent, such as methanol or an 80% aqueous ethanol solution. The plant material is soaked for a specified period (e.g., 1.5 hours) at a defined solid-liquid ratio (e.g., 1:12 g/mL) and may be subjected to hot reflux to enhance extraction efficiency. This process is often repeated multiple times to ensure exhaustive extraction.

-

Acid-Base Extraction: The resulting crude extract is then subjected to an acid-base extraction to selectively isolate the alkaloid fraction. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous layer. The aqueous layer is then separated and basified to deprotonate the alkaloids, which can then be extracted back into an organic solvent.

-

Concentration: The organic solvent containing the crude alkaloid mixture is concentrated under reduced pressure to yield the crude alkaloid extract.

4.1.2. Bioactivity-Guided Fractionation and Purification

The crude alkaloid extract is then subjected to a series of chromatographic techniques to isolate Cepharanone B. This process is guided by bioassays to identify the fractions with the highest activity (e.g., cytotoxicity).

-

Initial Fractionation: The crude extract is typically first fractionated using column chromatography over silica gel or alumina, with a gradient elution system of increasing polarity (e.g., a mixture of chloroform and methanol).

-

Further Chromatographic Separation: The active fractions from the initial separation are then subjected to further rounds of chromatography, which may include:

-

Sephadex LH-20 Column Chromatography: To separate compounds based on molecular size.

-

Preparative Thin-Layer Chromatography (TLC): For small-scale purification.

-

High-Performance Liquid Chromatography (HPLC): A highly efficient method for the final purification of the compound to obtain pure Cepharanone B.

-

The identity and purity of the isolated Cepharanone B are confirmed by spectroscopic methods, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and comparison with literature data.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanisms of Cepharanone B are still under investigation, its structural similarity to other bioactive alkaloids, such as Cepharanthine, suggests potential modes of action. The cytotoxic effects of these related compounds are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.

Based on the known activities of related compounds, the cytotoxic effects of Cepharanone B may involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer. Inhibition of this pathway can lead to the induction of apoptosis.

Cepharanone B: A Technical Guide to its Natural Source and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanone B, also known as Aristolactam BII, is a phenanthrene lactam alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of Cepharanone B, detailing its natural origin, methodologies for its isolation from Stephania cepharantha, and a detailed protocol for its total synthesis. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding.

Natural Source and Isolation

Cepharanone B is a naturally occurring alkaloid found in the plant Stephania cepharantha Hayata (Menispermaceae). This plant has been a source for the isolation of various alkaloids, and general extraction methodologies can be applied to obtain Cepharanone B.

General Experimental Protocol for Isolation

The following is a representative protocol for the extraction and isolation of alkaloids, including Cepharanone B, from Stephania cepharantha. This protocol is a composite of established methods for alkaloid extraction from this plant genus.

1.1.1. Extraction

-

Plant Material Preparation: Dried and powdered stems of Stephania cepharantha are used as the starting material.

-

Soxhlet Extraction: The powdered plant material is subjected to exhaustive extraction in a Soxhlet apparatus using methanol as the solvent.[1][2]

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

1.1.2. Acid-Base Extraction for Alkaloid Enrichment

-

Acidification: The crude extract is dissolved in an acidic aqueous solution (e.g., water containing citric acid).[1][2]

-

Filtration: The acidic solution is filtered to remove non-alkaloidal, insoluble materials.

-

Basification: The pH of the filtrate is adjusted to approximately 8 with an ammonium hydroxide solution.[1][2]

-

Liquid-Liquid Extraction: The basified aqueous solution is then repeatedly extracted with an organic solvent such as chloroform to partition the free alkaloid bases into the organic layer.[1][2]

-

Final Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and evaporated to dryness under reduced pressure to yield a total alkaloid extract.

1.1.3. Chromatographic Purification

The total alkaloid extract is a complex mixture and requires further purification to isolate Cepharanone B.

-

Column Chromatography: The extract is subjected to column chromatography over silica gel.

-

Elution Gradient: A gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient), is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Cepharanone B.

-

Final Purification: Fractions containing the target compound are combined and may require further purification by recrystallization or preparative HPLC to yield pure Cepharanone B.

A more modern approach involves Microwave-Assisted Extraction (MAE) followed by Solid-Phase Extraction (SPE) for a more efficient extraction and purification process.[3][4]

Visualization of Isolation Workflow

Caption: Figure 1: General Workflow for the Isolation of Cepharanone B.

Total Synthesis of Cepharanone B (Aristolactam BII)

A concise, one-pot total synthesis of Cepharanone B has been developed, utilizing a Suzuki-Miyaura coupling followed by an aldol condensation cascade reaction. This method provides an efficient route to the target molecule.

Synthetic Strategy

The synthesis involves the coupling of a substituted isoindolin-1-one with a suitable boronic acid, which then undergoes an intramolecular condensation to form the phenanthrene lactam core of Cepharanone B.

Experimental Protocol for Total Synthesis

The following protocol is adapted from a published one-pot synthesis of Aristolactam BII (Cepharanone B).

2.2.1. Materials and Reagents

-

Substituted isoindolin-1-one

-

Appropriate boronic acid

-

Pd(PPh₃)₄ (Palladium catalyst)

-

Cs₂CO₃ (Base)

-

Toluene/Ethanol solvent mixture

2.2.2. Reaction Procedure

-

Reaction Setup: To a microwave-safe reaction vial, the isoindolin-1-one (0.5 mmol), the boronic acid (0.6 mmol), Pd(PPh₃)₄ (4 mol %), and Cs₂CO₃ (1.5 mmol) are added sequentially.

-

Solvent Addition: The mixture is suspended in a toluene/ethanol solvent mixture (2 mL/1 mL).

-

Microwave Irradiation: The sealed reaction vial is placed in a microwave reactor and irradiated at 150 °C for 10 minutes.

-

Workup: After cooling, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel flash column chromatography using an ethyl acetate/hexanes eluent to afford pure Cepharanone B.

Quantitative Data for the Synthesis of Cepharanone B

| Parameter | Value | Reference |

| Yield | 81% | |

| Melting Point | 254 °C | |

| 1H NMR (300 MHz, DMSO-d₆) δ | 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.8, 2.1 Hz), 7.13 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H) | |

| 13C NMR (125 MHz, DMSO-d₆) δ | 168.4, 154.2, 150.3, 135.1, 134.8, 129.0, 127.5, 126.8, 125.9, 125.5, 123.3, 121.5, 119.9, 109.9, 104.6, 59.9, 56.9 | |

| IR (neat) cm-1 | 3453, 2411, 2277, 1703, 1317, 1255, 1136, 772, 432 | |

| MS (EI) m/z | 279 (M+, 100), 264 (18), 236 (23), 221 (14), 218 (12), 209 (17), 193 (21), 181 (25) | |

| HRMS (EI) calcd for C₁₇H₁₃NO₃ [M+] | 279.0895 | |

| HRMS (EI) found | 279.0892 |

Visualization of Synthetic Pathway

Caption: Figure 2: One-Pot Total Synthesis of Cepharanone B.

Conclusion

This technical guide has provided a detailed overview of the natural sourcing and synthetic preparation of Cepharanone B. The isolation from Stephania cepharantha follows established alkaloid extraction principles, while the one-pot total synthesis offers an efficient and high-yielding route to this phenanthrene lactam alkaloid. The presented data and protocols serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

- 1. EP0006050A1 - Extract of Stephania cepharantha, process for preparing it and its therapeutical use - Google Patents [patents.google.com]

- 2. US4235890A - Stephania cepharantha extract, its method of preparation and its use as pharmaceutical - Google Patents [patents.google.com]

- 3. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cepharanone B: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cepharanone B, also known as Aristolactam BII, is a naturally occurring phenanthrene lactam alkaloid first isolated from Stephania cepharantha. As a member of the aristolactam class of compounds, it has garnered scientific interest due to its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of Cepharanone B. It includes detailed summaries of its spectroscopic data, a method for its total synthesis, and insights into its anti-inflammatory and anti-biofilm activities. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Cepharanone B and other related aristolactams.

Chemical Structure and Identification

Cepharanone B is characterized by a tetracyclic phenanthrene lactam core structure. Its chemical identity is well-established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | 6,7-Dimethoxy-2H-benzo[de]isoquinolin-1(3H)-one |

| Synonyms | Aristolactam BII |

| CAS Number | 53948-09-7[1] |

| Molecular Formula | C₁₇H₁₃NO₃[2][3] |

| Molecular Weight | 279.29 g/mol [2][3] |

| SMILES | O=C1NC2=C3C1=CC(OC)=C(OC)C3=C4C(C=CC=C4)=C2 |

| InChI | InChI=1S/C17H13NO3/c1-19-16-11-7-10-12-9-5-4-6-10-13(12)14(15(16)18-17(11)21-2)8-11/h4-9H,1-2H3,(H,18,19) |

Physicochemical Properties

The physicochemical properties of Cepharanone B are crucial for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Melting Point | 254 °C | [4] |

| Appearance | Light yellow solid | [4] |

| Solubility | Data not available | |

| Boiling Point | Data not available |

Spectroscopic Data

The structural elucidation of Cepharanone B is supported by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, DMSO-d₆): δ 10.75 (s, 1H), 8.64 (d, 1H, J = 2.1 Hz), 7.87 (d, 1H, J = 8.8 Hz), 7.83 (s, 1H), 7.24 (dd, 1H, J = 8.8, 2.1 Hz), 7.13 (s, 1H), 4.03 (s, 3H), 4.02 (s, 3H).[4]

-

¹³C NMR (125 MHz, DMSO-d₆): δ 168.4, 154.2, 150.3, 135.1, 134.8, 129.0, 127.5, 126.8, 125.9, 125.5, 123.3, 121.5, 119.9, 109.9, 104.6, 59.9, 56.9.[4]

Mass Spectrometry (MS)

-

MS (EI): m/z 279 (M+, 100), 264 (18), 236 (23), 221 (14), 218 (12), 209 (17), 193 (21), 181 (25).[4]

-

HRMS (EI): calcd for C₁₇H₁₃NO₃ [M+] 279.0895, found 279.0892.[4]

Infrared (IR) Spectroscopy

-

IR (neat): 3453, 2411, 2277, 1703, 1317, 1255, 1136, 772, 432 cm⁻¹.[4]

Experimental Protocols

Total Synthesis of Cepharanone B (Aristolactam BII)

A concise total synthesis of Cepharanone B has been achieved via a one-pot Suzuki-Miyaura coupling/aldol condensation cascade reaction.[4]

Workflow for the Total Synthesis of Cepharanone B

References

Cepharanthine's Mechanism of Action: A Technical Guide for Researchers

An In-depth Examination of the Molecular Pathways and Cellular Effects of a Promising Anti-Cancer Alkaloid

Introduction

Cepharanthine, a bisbenzylisoquinoline alkaloid isolated from Stephania cepharantha, has garnered significant attention in the scientific community for its diverse pharmacological properties, most notably its potent anti-cancer activities.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying Cepharanthine's therapeutic effects, with a focus on its induction of apoptosis, modulation of autophagy, and induction of cell cycle arrest. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic agents.

Core Mechanisms of Action

Cepharanthine exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), promoting autophagic processes that can lead to cell death, and halting the proliferation of cancer cells by arresting the cell cycle. These effects are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

Cepharanthine is a potent inducer of apoptosis in a wide range of cancer cell lines. This process is primarily mediated through the intrinsic mitochondrial pathway, characterized by the following key events:

-

Increased Production of Reactive Oxygen Species (ROS): Cepharanthine treatment leads to a significant accumulation of intracellular ROS, which acts as a critical upstream signaling molecule to initiate the apoptotic cascade.

-

Mitochondrial Dysfunction: The elevated ROS levels contribute to the disruption of the mitochondrial membrane potential.

-

Regulation of Bcl-2 Family Proteins: Cepharanthine modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm, which in turn activates a cascade of caspases, including the initiator caspase-9 and the executioner caspase-3. Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Autophagy

Autophagy is a cellular process of self-digestion of damaged organelles and proteins. While it can be a survival mechanism for cancer cells, excessive or dysregulated autophagy can lead to cell death. Cepharanthine has been shown to induce autophagy in cancer cells, which, in some contexts, contributes to its anti-tumor activity. The primary pathway implicated in Cepharanthine-induced autophagy is the inhibition of the PI3K/Akt/mTOR signaling pathway. By suppressing this pathway, Cepharanthine relieves the inhibitory effect of mTOR on the autophagy machinery, leading to the formation of autophagosomes.

Induction of Cell Cycle Arrest

Cepharanthine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or S phase checkpoints.[2][3] This arrest is mediated by the modulation of key cell cycle regulatory proteins, including:

-

Cyclin-Dependent Kinases (CDKs) and Cyclins: Cepharanthine can alter the expression of cyclins, such as Cyclin D1, and their activating partners, the CDKs.

-

CDK Inhibitors (CKIs): The induction of CDK inhibitors, such as p21, can also contribute to the cell cycle arrest observed upon Cepharanthine treatment.

Key Signaling Pathways Modulated by Cepharanthine

The cellular effects of Cepharanthine are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Cepharanthine has been shown to inhibit this pathway at multiple levels, leading to downstream effects on apoptosis and autophagy.[3][4]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Cepharanthine has been observed to activate the pro-apoptotic JNK and p38 MAPK pathways.

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. Cepharanthine has been shown to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

AMPK Pathway

The AMP-activated protein kinase (AMPK) pathway is a cellular energy sensor that, when activated, can promote catabolic processes like autophagy and inhibit anabolic processes like cell growth. Cepharanthine has been reported to activate AMPK, which contributes to its autophagy-inducing and anti-proliferative effects.

STAT3 Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. Cepharanthine has been shown to inhibit the activation of STAT3, contributing to its anti-tumor effects.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of Cepharanthine in various cancer cell lines.

Table 1: IC50 Values of Cepharanthine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| SW480 | Colorectal Cancer | 5.9 | 48 | [5] |

| LoVo | Colorectal Cancer | 11.7 | 48 | [5] |

| NCM460 | Normal Colon Epithelial | >16 | 48 | [5] |

| CaSki | Cervical Cancer | ~25 | 24 | [6] |

| HeLa | Cervical Cancer | ~25 | 24 | [6] |

| C33A | Cervical Cancer | ~50 | 24 | [6] |

| Hep3B | Hepatocellular Carcinoma | ~10-20 | 48 | [7] |

| HCCLM3 | Hepatocellular Carcinoma | ~20 | 48 | [7] |

| BPH-1 | Benign Prostatic Hyperplasia | 2.5 | 48 | [8] |

| WPMY-1 | Prostate Stromal Cells | 5 | 48 | [8] |

Table 2: Effect of Cepharanthine on Cell Cycle Distribution in Cervical Cancer Cells (24h treatment)

| Cell Line | Treatment | % Sub-G1 | % G0/G1 | % S | % G2/M | Reference |

| CaSki | Control | 2.1 ± 0.5 | 45.5 ± 1.8 | 32.3 ± 1.2 | 20.1 ± 1.1 | [6] |

| 25 µM CEP | 11.3 ± 1.2 | 52.1 ± 1.5 | 24.5 ± 1.0 | 12.1 ± 0.9 | [6] | |

| 50 µM CEP | 25.4 ± 1.5 | 58.2 ± 1.2 | 10.3 ± 0.8 | 6.1 ± 0.5 | [6] | |

| HeLa | Control | 2.6 ± 0.9 | 50.2 ± 2.1 | 28.9 ± 1.5 | 18.3 ± 1.3 | [6] |

| 25 µM CEP | 35.1 ± 1.8 | 40.1 ± 1.7 | 15.2 ± 1.1 | 9.6 ± 0.7 | [6] | |

| 50 µM CEP | 68.0 ± 0.3 | 20.3 ± 1.0 | 7.1 ± 0.5 | 4.6 ± 0.4 | [6] | |

| C33A | Control | 0.3 ± 0.1 | 55.3 ± 2.5 | 25.1 ± 1.8 | 19.3 ± 1.4 | [6] |

| 25 µM CEP | 15.2 ± 1.1 | 50.1 ± 2.0 | 20.3 ± 1.3 | 14.4 ± 1.0 | [6] | |

| 50 µM CEP | 35.4 ± 0.3 | 42.1 ± 1.5 | 15.2 ± 1.0 | 7.3 ± 0.6 | [6] |

Table 3: Effect of Cepharanthine on Apoptosis in Hepatocellular Carcinoma Cells (48h treatment)

| Cell Line | Treatment | % Apoptotic Cells | Reference |

| Hep3B | DMSO (Control) | 2.42 | [7] |

| 5 µM CEP | 5.60 | [7] | |

| 10 µM CEP | 9.63 | [7] | |

| 20 µM CEP | 46.69 | [7] | |

| HCCLM3 | DMSO (Control) | 2.69 | [7] |

| 5 µM CEP | 6.45 | [7] | |

| 10 µM CEP | 6.88 | [7] | |

| 20 µM CEP | 11.12 | [7] |

Table 4: In Vivo Efficacy of Cepharanthine in Oral Squamous Cell Carcinoma Xenografts (Combined with Radiation)

| Cell Line | Treatment | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Reference |

| HSC2 | Radiation Only | 765.7 | 765.7 | [9] |

| CEP + Radiation | 765.7 | 226.3 | [9] | |

| HSC3 | Radiation Only | 391.6 | 391.6 | [9] |

| CEP + Radiation | 391.6 | 43.7 | [9] | |

| HSC4 | Radiation Only | 572.6 | 572.6 | [9] |

| CEP + Radiation | 572.6 | 174.2 | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the mechanism of action of Cepharanthine.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Cepharanthine on cancer cells.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of Cepharanthine (typically ranging from 1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of Cepharanthine that inhibits cell growth by 50%) can be determined by plotting cell viability against the log of the drug concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay quantifies the percentage of apoptotic and necrotic cells following Cepharanthine treatment.

-

Cell Treatment: Culture cells in 6-well plates and treat with Cepharanthine at the desired concentrations for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative cells: Live cells

-

Annexin V-positive/PI-negative cells: Early apoptotic cells

-

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive cells: Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Cepharanthine.

-

Protein Extraction: Lyse Cepharanthine-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bcl-2, Bax, Caspase-3, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Cepharanthine is a promising natural compound with multifaceted anti-cancer properties. Its ability to induce apoptosis, modulate autophagy, and arrest the cell cycle through the regulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB highlights its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the current understanding of Cepharanthine's mechanism of action, offering valuable insights for researchers dedicated to the development of novel cancer therapies. Further investigation into the intricate molecular interactions of Cepharanthine will undoubtedly pave the way for its clinical application in the fight against cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Cepharanthine Induces Autophagy, Apoptosis and Cell Cycle Arrest in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cepharanthine suppresses APC-mutant colorectal cancers by down-regulating the expression of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cepharanthine Induces Oxidative Stress and Apoptosis in Cervical Cancer via the Nrf2/Keap1 Pathway [mdpi.com]

- 7. Cepharanthine inhibits hepatocellular carcinoma cell growth and proliferation by regulating amino acid metabolism and suppresses tumorigenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Cepharanthine may inhibit the proliferation of prostate cells by blocking the EGFR/PI3K/AKT signaling pathway: comprehensive network analysis, molecular docking, and experimental evaluation [frontiersin.org]

- 9. The enhancement of tumor radioresponse by combined treatment with cepharanthine is accompanied by the inhibition of DNA damage repair and the induction of apoptosis in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Therapeutic Potential of Cepharanthine: A Technical Guide to its Biological Activities and Molecular Targets

Disclaimer: Initial searches for "Cepharanone B" yielded minimal specific data regarding its biological activity and molecular targets. It is highly likely that this is a less common derivative and that the intended compound of interest is the well-researched alkaloid, Cepharanthine . This guide will, therefore, focus on the extensive scientific literature available for Cepharanthine to provide a comprehensive overview of its therapeutic potential for researchers, scientists, and drug development professionals.

Introduction to Cepharanthine

Cepharanthine is a biscoclaurine alkaloid isolated from the plant Stephania cepharantha.[1] It has been used in Japan for decades to treat a variety of conditions, including alopecia, snake bites, and leukopenia.[2][3] In recent years, extensive research has unveiled its potent anti-cancer, anti-inflammatory, and antiviral properties, making it a compound of significant interest for modern drug discovery.[1][3]

Biological Activities of Cepharanthine

Cepharanthine exhibits a broad spectrum of biological activities, primarily attributed to its interference with key cellular signaling pathways.

Anti-Cancer Activity

Cepharanthine has demonstrated significant anti-tumor effects across a range of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[1][4] A key target in its anti-cancer activity is the inhibition of the NF-κB and STAT3 signaling pathways.[1][2]

Table 1: Quantitative Anti-Cancer Activity of Cepharanthine

| Cancer Cell Line | Assay Type | IC50/EC50 Value | Reference |

| Esophageal Cancer | Growth Inhibition | ~5-fold more potent than cisplatin | [5] |

| Human Immunodeficiency Virus (HIV-1) | Viral Replication | 0.026 µM (IC50) | [1] |

| Human T-cell Acute Lymphoblastic Leukemia (CCRF-CEM) | Cytotoxicity | 4.7 µM (IC50) | [6] |

| Human Colorectal Adenocarcinoma (DLD-1) | Cytotoxicity | 10.2 µM (IC50) | [6] |

| Human Erythromyeloblastoid Leukemia (K-562) | Cytotoxicity | 0.34 - 3.44 µM (IC50) | [6] |

| Human Acute Lymphoblastic Leukemia (Molt-4) | Cytotoxicity | 0.34 - 3.44 µM (IC50) | [6] |

| Hepatocellular Carcinoma (HepG2) | Cytotoxicity | 0.34 - 3.44 µM (IC50) | [6] |

| Human Colonic Carcinoma (HCT-116) | Cytotoxicity | 3.2 ± 0.9 µM (IC50) | [6] |

| Human Lung Carcinoma (A-549) | Cytotoxicity | 4.5 ± 0.5 µM (IC50) | [6] |

| Acute Promyelocytic Leukemia (HL-60) | Cytotoxicity | 5.6 ± 0.4 µM (IC50) | [6] |

Anti-Inflammatory Activity

The anti-inflammatory properties of Cepharanthine are primarily mediated through the inhibition of the NF-κB signaling pathway.[7] By blocking NF-κB activation, Cepharanthine reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

Table 2: Quantitative Anti-Inflammatory Activity of Cepharanthine

| Cell Line/Model | Effect Measured | Concentration/Dose | Reference |

| LPS-stimulated RAW264.7 cells | Inhibition of TNFα, IL-6, and IL-1β release | 2.5, 5, and 10 μg/mL (dose-dependent) | [8] |

| Diabetic rats | Reduction of IL-1β and TNF-α levels | 10 mg/kg/day | [8] |

| LPS-induced rat model | Inhibition of LPS-induced cytokine levels | 10 mg/kg | [7] |

Antiviral Activity

Cepharanthine has emerged as a potent antiviral agent, particularly against coronaviruses. It has been shown to inhibit viral entry and replication.[9] Studies have demonstrated its efficacy against SARS-CoV-2 and other viruses.[1]

Table 3: Quantitative Antiviral Activity of Cepharanthine

| Virus | Cell Line | IC50/EC50 Value | Reference |

| SARS-CoV-2 | Vero E6 | 0.98 µM (EC50) | [1] |

| SARS-CoV-2 S (G614) pseudovirus | 293T-ACE2 | 0.351 µM (EC50) | [1] |

| SARS-CoV-2 S (G614) pseudovirus | Calu3 | 0.759 µM (EC50) | [1] |

| SARS-CoV-2 S (G614) pseudovirus | A549-ACE2 | 0.911 µM (EC50) | [1] |

| SARS-CoV S protein pseudovirus | 293T-ACE2 | 0.0417 µM (EC50) | [1] |

| MERS-CoV S protein pseudovirus | 293T-ACE2 | 0.140 µM (EC50) | [1] |

| HIV-1 | - | 0.016 µg/ml (EC50) | [9] |

| HCoV-OC43 | MRC-5 | 0.83 µM (IC50) | [10] |

| Ebola Virus (EBOV) | - | 0.42 µM (IC50) | [10] |

| Zika Virus (ZIKV) | - | 2.19 µM (IC50) | [10] |

Molecular Targets and Signaling Pathways

Cepharanthine's diverse biological activities stem from its interaction with multiple molecular targets and its modulation of critical signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. Cepharanthine inhibits NF-κB activation by preventing the degradation of IκBα, which sequesters NF-κB in the cytoplasm.[7][11] This leads to the downregulation of NF-κB target genes involved in inflammation and cancer progression.

Caption: Cepharanthine inhibits the NF-κB signaling pathway.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Cepharanthine has been shown to inhibit the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus, thereby inhibiting the expression of its target genes.[1]

References

- 1. Pharmacological Activity of Cepharanthine [mdpi.com]

- 2. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Cepharanthine on the Stemness of Lung Squamous Cell Carcinoma Based on Network Pharmacology and Bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmadrug Announces Positive Research Results of Cepharanthine to Treat Multiple Cancers - BioSpace [biospace.com]

- 6. Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cepharanthine exerts anti-inflammatory effects via NF-κB inhibition in a LPS-induced rat model of systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cepharanthine: a review of the antiviral potential of a Japanese-approved alopecia drug in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Activity of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

Cepharanone B: A Comprehensive Technical Review of its History, Activity, and Mechanisms

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B, also known as Aristolactam BII, is a naturally occurring phenanthrene lactam alkaloid. Initially isolated from the callus tissue of Stephania cephalantha, it has since been identified in various other plant species, including Goniothalamus velutinus and Saururus chinensis. As a member of the aristolactam class of alkaloids, Cepharanone B has garnered interest for its diverse biological activities, which range from anti-inflammatory and neuroprotective effects to potent anti-cancer properties. This technical guide provides a comprehensive literature review of Cepharanone B, detailing its history, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its known signaling pathways and experimental workflows.

History and Discovery

The first mention of Cepharanone B in the scientific literature appears to be in the mid-1970s, with its isolation from the callus tissue of Stephania cephalantha. It is identified as a demethoxy analogue of cepharanone A and is characterized by its pale yellow needle-like crystals and blue fluorescence under UV light. For many years following its discovery, research into the specific biological activities of Cepharanone B remained limited. However, subsequent studies on aristolactam alkaloids as a class have revealed a wide range of pharmacological effects, prompting more recent and detailed investigations into the specific properties of Cepharanone B. These later studies have begun to elucidate its potential as a therapeutic agent, particularly in the fields of oncology and neuropharmacology.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of Cepharanone B.

Table 1: Anti-biofilm Activity of Cepharanone B [1]

| Microorganism | Concentration (µg/mL) | Biofilm Inhibition (%) |

| Streptococcus mutans | 90 | 72.8 |

Table 2: In Vivo Anti-inflammatory Activity of Cepharanone B [2][3]

| Animal Model | Treatment | Dosage (mg/kg) | Time Point (hours) | Paw Edema Swelling Rate (%) |

| Carrageenan-induced paw edema in mice | Cepharanone B | 50 | 5 | 26.2 ± 7.1 |

Table 3: Anticancer Activity of Cepharanone B against A549 Human Lung Cancer Cells [4]

| Assay | Concentration (µg/mL) | Effect |

| Cell Viability | 50 | Significant inhibition |

| Cell Cycle Analysis | 50 | Accumulation in S and G2/M phases |

| Apoptosis | 50 | Promotion of apoptosis |

Key Experimental Protocols

Anti-biofilm Assay[1]

-

Microorganism Culture: Streptococcus mutans is cultured in a suitable broth medium.

-

Biofilm Formation: The bacterial culture is added to the wells of a microtiter plate, along with varying concentrations of Cepharanone B. A control group with no treatment is also included. The plate is incubated to allow for biofilm formation.

-

Quantification: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution. The stain is then solubilized, and the absorbance is measured using a microplate reader to quantify the biofilm biomass. The percentage of inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)[2][3]

-

Animal Model: Male ICR mice are used for the study.

-

Treatment: Cepharanone B (50 mg/kg) is administered to the test group of mice. A control group receives a vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

-

Induction of Inflammation: One hour after treatment, a solution of carrageenan is injected into the subplantar region of the right hind paw of each mouse to induce localized edema.

-

Measurement of Edema: The paw volume is measured at various time points (e.g., every hour for 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of swelling (edema) is calculated for each group, and the anti-inflammatory effect of Cepharanone B is determined by comparing the swelling in the treated group to the control group.

Anticancer Activity Assays (A549 Human Lung Cancer Cells)[4]

-

Cell Culture: A549 human lung cancer cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Cell Viability Assay (MTT Assay):

-

Cells are seeded in 96-well plates and treated with different concentrations of Cepharanone B for a specified period.

-

MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

A549 cells are treated with Cepharanone B for 24-48 hours.

-

The cells are harvested, fixed in ethanol, and stained with a DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

-

Western Blot Analysis:

-

A549 cells are treated with Cepharanone B.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., cyclin E, cyclin A, CDK2, Cdc2, p21, p27, p53, caspase-3, caspase-8, Bax, Bcl-2) and then with a secondary antibody.

-

The protein bands are visualized using a chemiluminescence detection system to assess the changes in protein expression levels.

-

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Induction of Cell Cycle Arrest and Apoptosis

Recent studies have elucidated the mechanism by which Cepharanone B exerts its anticancer effects on human lung cancer cells. The compound induces cell cycle arrest at the S and G2/M phases and promotes apoptosis through both intrinsic and extrinsic pathways.[4] This is achieved by modulating the expression of key regulatory proteins.

Caption: Anticancer mechanism of Cepharanone B.

Proposed Anti-inflammatory Mechanism

The anti-inflammatory effects of Cepharanone B are suggested to be mediated, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.

Caption: Proposed anti-inflammatory mechanism of Cepharanone B.

Conclusion and Future Directions

Cepharanone B (Aristolactam BII) is a natural product with a growing body of evidence supporting its potential as a multi-faceted therapeutic agent. Its demonstrated anti-inflammatory, neuroprotective, and particularly its potent anticancer activities, warrant further investigation. The elucidation of its mechanism of action in cancer cells, involving the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins, provides a solid foundation for its further development.

However, the research on Cepharanone B is still in its relatively early stages. To advance its potential clinical applications, future research should focus on:

-

Comprehensive Pharmacological and Toxicological Profiling: In-depth studies are needed to fully characterize its pharmacokinetic and toxicological properties.

-

In Vivo Efficacy Studies: More extensive in vivo studies in various disease models are required to validate the promising in vitro findings.

-

Target Identification and Signaling Pathway Elucidation: Further research is necessary to precisely identify the direct molecular targets of Cepharanone B and to fully map the signaling pathways it modulates.

-

Synthesis and Analogue Development: The development of an efficient total synthesis method for Cepharanone B would facilitate its broader study and allow for the generation of analogues with potentially improved efficacy and safety profiles.

References

Cepharanone B Analogues and Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B, a member of the aporphine alkaloid family, has garnered significant interest in the field of medicinal chemistry due to its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of Cepharanone B analogues and derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation pharmaceuticals.

Core Structure

Cepharanone B is a tetracyclic alkaloid characterized by a dibenzo[de,g]quinoline ring system. The core structure features a unique arrangement of aromatic rings and a nitrogen-containing heterocycle, which provides a rigid framework amenable to chemical modification. Analogues and derivatives are typically generated by introducing various substituents at different positions of the aporphine nucleus, leading to a diverse library of compounds with a range of biological activities.

Synthesis of Cepharanone B Analogues

The synthesis of Cepharanone B and its analogues often involves multi-step sequences. A common strategy for the construction of the aporphine core is the Bischler-Napieralski reaction , followed by oxidation to introduce the characteristic dienone system.

General Experimental Protocol: Modified Bischler-Napieralski Reaction for Dioxoaporphine Synthesis

This protocol outlines a general procedure for the synthesis of the core structure of Cepharanone B analogues.

Step 1: Amide Formation A solution of a substituted phenylacetic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM) is treated with a coupling agent like oxalyl chloride or thionyl chloride to form the corresponding acid chloride. The resulting acid chloride is then reacted with a substituted phenethylamine (1 equivalent) in the presence of a base (e.g., triethylamine) to yield the corresponding N-phenethylamide.

Step 2: Cyclization (Bischler-Napieralski Reaction) The N-phenethylamide (1 equivalent) is dissolved in a suitable solvent like acetonitrile or toluene. A dehydrating and cyclizing agent, such as phosphorus oxychloride (POCl3) or triflic anhydride, is added, and the mixture is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a base (e.g., sodium bicarbonate) and the product, a dihydroisoquinoline intermediate, is extracted with an organic solvent.

Step 3: Oxidation The dihydroisoquinoline intermediate is oxidized to the corresponding dioxoaporphine. Various oxidizing agents can be employed, including chromium trioxide, pyridinium chlorochromate (PCC), or manganese dioxide. The choice of oxidant depends on the specific substrate and desired yield. The reaction is typically carried out in an inert solvent at room temperature or with gentle heating.

Step 4: Purification The final product is purified using column chromatography on silica gel, followed by recrystallization to obtain the pure Cepharanone B analogue.

Biological Activities and Quantitative Data

Cepharanone B analogues have been investigated for a range of biological activities, with a primary focus on their cytotoxic effects against various cancer cell lines. The table below summarizes the 50% inhibitory concentration (IC50) values for a selection of oxoisoaporphine and aporphine derivatives, providing a quantitative comparison of their anticancer potency.[1]

| Compound | Cell Line | IC50 (µM) |

| IX | MeI-5 | 24.3 |

| HL-60 | 19.9 | |

| X | MeI-5 | >50 |

| HL-60 | >50 | |

| XI | MeI-5 | 25.7 |

| HL-60 | 15.4 | |

| XII | MeI-5 | >50 |

| HL-60 | >50 | |

| VIII | HeLa | 8.2 |

| Glaucine | HeLa | >50 |

Signaling Pathways and Mechanisms of Action

The anticancer activity of Cepharanone B analogues is believed to be mediated through the modulation of key cellular signaling pathways, primarily those involved in apoptosis and inflammation.

Apoptosis Induction

Many aporphine alkaloids have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][3] This process is tightly regulated by a complex network of signaling molecules. The two main apoptotic pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that aporphine alkaloids can activate caspases, a family of proteases that execute the apoptotic program, leading to characteristic morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[2]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival.[4] In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some natural product analogues have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis. The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This allows the NF-κB dimer to translocate to the nucleus and activate the transcription of its target genes.

Experimental Workflow for Biological Evaluation

The biological evaluation of newly synthesized Cepharanone B analogues typically follows a standardized workflow to assess their cytotoxic activity and elucidate their mechanism of action.

Conclusion

Cepharanone B analogues and derivatives represent a promising class of compounds for the development of novel anticancer agents. Their synthesis, while challenging, offers multiple avenues for structural diversification. The available data on their biological activities, particularly their cytotoxicity against various cancer cell lines, underscores their therapeutic potential. Further research focused on elucidating the precise molecular targets and mechanisms of action, as well as optimizing their pharmacokinetic and pharmacodynamic properties, will be crucial for translating these promising preclinical findings into clinically effective therapies. This guide provides a foundational understanding for researchers to build upon in their quest for innovative cancer treatments.

References

- 1. Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

The Cepharanone B Biosynthetic Pathway: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cepharanone B, a naturally occurring aporphine alkaloid, has garnered interest within the scientific community. Despite this, a detailed and experimentally validated biosynthetic pathway for this specific compound remains to be elucidated in the scientific literature. This technical guide consolidates the current understanding of aporphine alkaloid biosynthesis to propose a putative pathway for Cepharanone B. Drawing parallels with well-characterized related pathways, this document outlines the likely enzymatic steps and precursor molecules involved in its formation. The absence of specific quantitative data and detailed experimental protocols for Cepharanone B biosynthesis necessitates a reliance on established methodologies for analogous pathways, which are detailed herein to guide future research endeavors.

Introduction

Cepharanone B is classified as an aporphine alkaloid, a large and structurally diverse group of isoquinoline alkaloids.[1] These compounds are known for their wide range of pharmacological activities.[2] While the total synthesis of related compounds like cepharadione A and B has been described, the natural biosynthetic route to Cepharanone B is not explicitly detailed in available literature.[3] However, Cepharanone B has been isolated from plant sources, including Piper sanctum, indicating its natural origin. This guide, therefore, leverages the established principles of aporphine alkaloid biosynthesis to construct a scientifically plausible pathway for Cepharanone B.

Proposed Biosynthetic Pathway of Cepharanone B

The biosynthesis of aporphine alkaloids is a well-studied area of natural product chemistry.[1] The core structure is typically derived from the oxidative coupling of reticuline or a reticuline-like precursor.[1] A biogenetic relationship has also been suggested between aporphine alkaloids and aristolochic acids, where the latter may be formed through the oxidative cleavage of the aporphine skeleton.[4][5]

Based on these established principles, a putative biosynthetic pathway for Cepharanone B is proposed to proceed through the following key stages:

-

Formation of the Benzylisoquinoline Core: The pathway originates from the condensation of two tyrosine-derived units, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS).

-

Stepwise Methylation and Hydroxylation: (S)-norcoclaurine undergoes a series of methylation and hydroxylation reactions, catalyzed by O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases (CYP450s), to yield the key intermediate, (S)-reticuline.

-

Oxidative Coupling: The pivotal step in the formation of the aporphine core is the intramolecular oxidative coupling of (S)-reticuline. This reaction, mediated by a specific cytochrome P450 enzyme (a phenol-coupling enzyme), generates a proaporphine intermediate.

-

Rearrangement and Further Modification: The proaporphine intermediate can then undergo rearrangement and further enzymatic modifications, such as oxidation and demethylation, to yield the final Cepharanone B structure.

Visualization of the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for Cepharanone B, highlighting the key intermediates and enzymatic steps.

References

- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]

- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic and Mechanistic Insights into Cepharanone B

A Technical Guide for Researchers

Abstract

Cepharanone B, a naturally occurring aristolactam alkaloid, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the spectroscopic data for Cepharanone B, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to aid in its identification and characterization. Furthermore, this document elucidates a plausible signaling pathway associated with its observed antiproliferative effects, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Spectroscopic Data

The structural elucidation of Cepharanone B is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key ¹H and ¹³C NMR chemical shifts and mass spectrometry data reported for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Cepharanone B were recorded in deuterated acetone ((CD₃)₂CO). The chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data for Cepharanone B

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.75 | broad singlet | NH |

| 9.26 | multiplet | H-5 |

| 7.91 | multiplet | H-8 |

| 7.83 | singlet | H-2 |

| 7.6-7.5 | multiplet | H-6, H-7 |

| 7.15 | singlet | H-9 |

| 4.14 | singlet | 3,4-OMe |

Table 2: ¹³C NMR Spectroscopic Data for Cepharanone B

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| 168.82 | C | C=O |

| 154.53 | C | Aromatic C |

| 150.74 | C | Aromatic C |

| 135.25 | C | Aromatic C |

| 135.02 | C | Aromatic C |

| 129.34 | CH | Aromatic CH |

| 127.87 | CH | Aromatic CH |

| 127.12 | CH | Aromatic CH |

| 126.18 | C | Aromatic C |

| 125.90 | CH | Aromatic CH |

| 123.55 | C | Aromatic C |

| 121.72 | C | Aromatic C |

| 120.18 | C | Aromatic C |

| 110.15 | CH | Aromatic CH |

| 105.12 | CH | Aromatic CH |

| 60.25 | OMe | Methoxy C |

| 57.19 | OMe | Methoxy C |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular formula of Cepharanone B.

Table 3: Mass Spectrometry Data for Cepharanone B

| Parameter | Value |

| Molecular Formula | C₁₇H₁₃NO₃ |

| Observed m/z | 279.0879 [M]⁺ |

| Calculated m/z | 279.0895 |

Experimental Protocols

While the specific instrumental parameters for the reported data on Cepharanone B are not exhaustively detailed in the source literature, the following represents a standard and plausible methodology for acquiring such data for a natural product isolate.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of purified Cepharanone B is dissolved in 0.5-0.7 mL of deuterated acetone ((CD₃)₂CO). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series or equivalent).

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (zg30) is used.

-

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30) is used.

-

Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

-

Spectral Width: A spectral width of approximately 200-240 ppm is used.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate software (e.g., TopSpin, Mnova). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation: A dilute solution of Cepharanone B is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 µg/mL).

-

Instrumentation: High-resolution mass spectra are acquired on a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used for nitrogen-containing compounds.

-

Mass Range: A mass range of m/z 100-1000 is scanned.

-

Capillary Voltage: Set between 3.5 and 4.5 kV.

-

Gas Flow and Temperature: The nebulizer gas flow, drying gas flow, and temperature are optimized to achieve stable ionization and efficient desolvation.

-

-

Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion, which is then used to calculate the elemental composition.

Biological Activity and Signaling Pathway

Cepharanone B, also known as aristolactam BII, has demonstrated notable antiproliferative activity against various cancer cell lines, including human lung carcinoma A549 cells. Studies suggest that its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Proposed Signaling Pathway for Antiproliferative Activity

The diagram below illustrates a plausible signaling cascade through which Cepharanone B exerts its anticancer effects, based on the observed molecular changes in cancer cells.

Caption: Proposed mechanism of Cepharanone B's antiproliferative action.

The diagram illustrates that Cepharanone B may activate the tumor suppressor protein p53, leading to the upregulation of CDK inhibitors p21 and p27. These inhibitors, in turn, block the activity of cyclin-CDK complexes, resulting in cell cycle arrest at the G1/S and G2/M phases. Concurrently, Cepharanone B is proposed to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, which subsequently activates the caspase cascade, leading to programmed cell death.

Conclusion

This technical guide provides essential spectroscopic data for the characterization of Cepharanone B and outlines a plausible mechanism for its observed antiproliferative effects. The detailed NMR and MS data serve as a valuable reference for researchers working on the isolation, synthesis, and analysis of this and related aristolactam alkaloids. The proposed signaling pathway offers a framework for further mechanistic studies to fully elucidate the therapeutic potential of Cepharanone B in cancer research.

Methodological & Application

Application Notes and Protocols: Synthesis of Cepharanone B

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Cepharanone B, an azafluoranthenone alkaloid. The synthesis involves a multi-step sequence, commencing with the construction of the core azafluoranthenone structure, followed by functional group manipulations to yield the target molecule. The protocols outlined below are based on established synthetic strategies for related azafluoranthenone alkaloids and may be adapted for the specific synthesis of Cepharanone B.

I. Overview of Synthetic Strategy

The total synthesis of Cepharanone B can be achieved through a convergent strategy. The core 4-azafluorenone skeleton is first assembled, followed by the introduction of specific substituents. A common and effective method for constructing the azafluorenone core is through an acid-mediated cyclization of 2-arylnicotinates. However, modifications to this approach may be necessary to accommodate specific substitution patterns.[1]

A generalized retrosynthetic analysis is depicted below:

References

In Vitro Assay Methods for Cepharanone B and Related Compounds

Introduction

This document provides detailed application notes and protocols for the in vitro evaluation of Cepharanone B and its closely related analogue, Cepharanthine. Due to the limited specific literature on Cepharanone B, the methodologies presented here are largely based on established assays for Cepharanthine, a well-researched biscoclaurine alkaloid with significant anti-cancer, anti-inflammatory, and antiviral properties.[1][2] These protocols are intended for researchers, scientists, and professionals in drug development investigating the cellular and molecular mechanisms of these compounds.

Data Presentation: Quantitative Analysis of Cepharanthine Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cepharanthine in various cancer cell lines, demonstrating its cytotoxic potential.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| KKU-M213 | Cholangiocarcinoma | 4.12 - 32.96 | [3] |

| KKU-M214 | Cholangiocarcinoma | 4.12 - 32.96 | [3] |

| HT-29 | Colorectal Cancer (p53 mutant) | More effective than in p53 wild-type | [4] |

| SW-620 | Colorectal Cancer (p53 mutant) | More effective than in p53 wild-type | [4] |

| COLO-205 | Colorectal Cancer (p53 wild-type) | Less effective than in p53 mutant | [4] |

| HCT-116 | Colorectal Cancer (p53 wild-type) | Less effective than in p53 mutant | [4] |

Experimental Protocols

Cell Viability and Cytotoxicity Assay (Resazurin Reduction Assay)

This assay assesses cell viability by measuring the reduction of resazurin to the highly fluorescent resorufin by metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Cepharanone B or Cepharanthine stock solution (in DMSO)

-

Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

-

96-well clear-bottom black plates

-

Multichannel pipette

-

Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Cepharanone B or Cepharanthine stock solution

-

Caspase-Glo® 3/7 Assay System (Promega)

-

96-well solid white plates

-

Luminometer

Protocol:

-

Seed cells in a 96-well white plate at a density of 10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight to allow for attachment.

-

Treat cells with various concentrations of the test compound for the desired time (e.g., 24 hours).

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence using a luminometer.

-

Express caspase activity as a fold change relative to the untreated control.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Cepharanone B or Cepharanthine stock solution

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the test compound at the desired concentration (e.g., IC50 value) for 24 or 48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

-

Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the test compound. Cepharanthine has been shown to impact the NF-κB and STAT3 pathways and modulate the expression of proteins like p21, Bcl-2, and Cyclin A.[3][4][5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Cepharanone B or Cepharanthine stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-NF-κB p65, anti-phospho-p65, anti-p21, anti-Bcl-2, anti-Cyclin A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with the test compound as described for other assays.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities relative to a loading control like β-actin.

Signaling Pathway Visualization

Cepharanthine has been reported to exert its anti-tumor effects by inhibiting the NF-κB signaling pathway.[1][3] The following diagram illustrates a simplified representation of this pathway.

References

- 1. Cepharanthine: An update of its mode of action, pharmacological properties and medical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological Activity of Cepharanthine [ouci.dntb.gov.ua]

- 3. Cepharanthine exerts antitumor activity on cholangiocarcinoma by inhibiting NF‐κB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cepharanthine exhibits a potent anticancer activity in p53-mutated colorectal cancer cells through upregulation of p21Waf1/Cip1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for In Vivo Evaluation of Cepharanone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cepharanone B is a novel compound with potential therapeutic applications. These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate its efficacy and mechanism of action, with a focus on its potential anti-inflammatory and anti-cancer properties. The following protocols are adaptable and serve as a foundational guide for preclinical in vivo studies.

Hypothetical Biological Activities and In Vivo Models

Due to the limited publicly available data on the specific biological activities of Cepharanone B, we propose two common therapeutic areas for initial in vivo screening based on the activities of structurally related compounds: inflammation and oncology.

Anti-inflammatory Activity

Many natural and synthetic compounds exhibit anti-inflammatory effects by modulating key signaling pathways. A common in vivo model to assess these effects is the carrageenan-induced paw edema model in rodents.

Anti-cancer Activity

To evaluate the potential anti-cancer effects of Cepharanone B, a xenograft tumor model in immunodeficient mice is a widely accepted and robust method.[1][2][3] This model allows for the assessment of the compound's ability to inhibit tumor growth.

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of Cepharanone B on acute inflammation.

Materials:

-